molecular formula C16H19ClN2O3 B2678620 (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide CAS No. 363174-12-3

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide

Cat. No. B2678620
CAS RN: 363174-12-3
M. Wt: 322.79
InChI Key: ULRNUTQODGDZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide, also known as CEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide is not fully understood, but research suggests that it acts by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This inhibition leads to the induction of apoptosis in cancer cells and the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit pro-inflammatory cytokine production. Additionally, (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has been shown to have antioxidant properties and to inhibit the activity of certain enzymes involved in oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide in lab experiments is that it has shown promising results in various studies, indicating its potential as a therapeutic agent. However, one limitation is that the mechanism of action of (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several potential future directions for research on (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other therapeutic agents. Another direction is to investigate its potential as an anti-inflammatory agent in various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide and to optimize its use in lab experiments.

Synthesis Methods

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide can be synthesized through a multistep process involving the condensation of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with malononitrile, followed by the reaction with isopropylamine and acetic anhydride. The final product is obtained through recrystallization and purification techniques.

Scientific Research Applications

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has shown promising results in various scientific research studies. It has been studied for its potential as an anticancer agent, with research indicating that it inhibits the growth of cancer cells by inducing apoptosis. Additionally, (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has been studied for its potential as an anti-inflammatory agent, with research indicating that it inhibits the production of pro-inflammatory cytokines.

properties

IUPAC Name

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-5-22-15-13(17)7-11(8-14(15)21-4)6-12(9-18)16(20)19-10(2)3/h6-8,10H,5H2,1-4H3,(H,19,20)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRNUTQODGDZOO-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)NC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=C(\C#N)/C(=O)NC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide

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